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Cat. No.: B8718760 Get Quote

Technical Support Center: Phenol-Chloroform
DNA Extraction
This technical support center provides troubleshooting guidance for researchers, scientists,

and drug development professionals experiencing low DNA yield during phenol-chloroform

extraction.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low DNA yield in a phenol-chloroform extraction?

Low DNA yield can stem from several factors throughout the extraction process. The most

frequent culprits include:

Incomplete cell lysis or tissue homogenization: If cells are not thoroughly broken open, the

DNA will remain trapped and will be discarded with the cellular debris.[1][2][3]

Incorrect pH of the phenol solution: For DNA extraction, the phenol should be buffered to a

slightly alkaline pH (around 7.9-8.0).[4][5] If acidic phenol is used, the DNA will partition into

the organic phase, leading to its loss.[4][6][7]

Poor phase separation: Inadequate mixing or incorrect centrifugation speed and time can

lead to a blurry interphase or carryover of the organic phase, resulting in DNA loss.[1]
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Formation of a thick interphase: A large amount of protein can create a thick layer between

the aqueous and organic phases, trapping the DNA.[4]

DNA degradation: The presence of nucleases in the sample or reagents can degrade the

DNA.[1]

Suboptimal DNA precipitation: Inefficient precipitation of DNA from the aqueous phase will

result in a lower yield.

Q2: How can I tell if my phenol is at the correct pH for DNA extraction?

You cannot use a standard pH meter or pH paper directly on the phenol. To check the pH, you

can dilute 1 ml of the buffer-saturated phenol with 9 ml of 45% methanol and then use a

standard pH meter.[4][6] For DNA extraction, the phenol should be equilibrated with a buffer to

a pH of 7.8-8.2.[5]

Q3: What is the purpose of chloroform and isoamyl alcohol in the extraction?

Chloroform: Chloroform is denser than water and is mixed with phenol to increase the

density of the organic phase. This ensures a sharp separation between the aqueous (upper)

and organic (lower) phases, preventing phase inversion where the aqueous layer ends up at

the bottom.[4][6] Chloroform also helps to denature proteins and remove lipids.[8]

Isoamyl Alcohol: Isoamyl alcohol is added as an anti-foaming agent to reduce the formation

of emulsions between the aqueous and organic phases, which can make phase separation

difficult.[4][9]

Q4: My 260/280 ratio is low after extraction. What does this indicate and how can I fix it?

A low A260/280 ratio (typically <1.7) often indicates contamination with protein or residual

phenol.[3][10][11] To remedy this, you can perform an additional wash with 0.1 M sodium citrate

in 10% ethanol or re-precipitate the DNA.[3][12] If the tube still smells of phenol after the final

wash, another ethanol precipitation is recommended.[3][12]
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Possible Cause Recommended Solution

Incomplete Cell Lysis/Homogenization

Ensure the starting material is completely

homogenized. For tissues, grinding in liquid

nitrogen is effective.[8] For cells, ensure

sufficient incubation with lysis buffer and

proteinase K.[8] If solid material is visible after

adding chloroform, lysis is incomplete.[3]

Incorrect Phenol pH

Use phenol buffered to pH ~8.0 for DNA

extraction. Acidic phenol will cause DNA to

partition into the organic phase.[4][6]

Inefficient Precipitation

- Ensure the correct volume of salt (e.g., sodium

acetate to a final concentration of 0.3 M) is

added before the alcohol.[13] - Use cold 100%

ethanol or isopropanol. - Increase the incubation

time at -20°C or -80°C.[8] - Use a carrier like

glycogen, especially for low DNA

concentrations.[8][14]

Over-drying the Pellet

Do not over-dry the DNA pellet, as this can

make it difficult to resuspend.[12] Air-dry for 5-

10 minutes at room temperature.[8]

Loss of DNA during phase separation

Be careful not to disturb the interphase when

collecting the aqueous layer. It is better to leave

a small amount of the aqueous phase behind

than to contaminate it with the interphase.[4]

Issue 2: Smear of DNA on an Agarose Gel (Indicating
Degradation)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.thermofisher.com/us/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.thermofisher.com/us/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/genomic-dna-purification-support/genomic-dna-purification-support-troubleshooting.html
https://bitesizebio.com/3651/practical-application-of-phenol-chloroform-extraction/
https://www.youtube.com/watch?v=UyRQPhMIFTY
https://www.researchgate.net/post/Any_suggestions_on_how_to_improve_my_A260_280_ratios_after_RNA_extraction_with_phenol_chloroform_and_DNAseI_treatment
https://www.thermofisher.com/us/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.thermofisher.com/us/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.mpbio.com/us/how-to-use-the-phenol-chloroform-extraction-method
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/genomic-dna-purification-support/genomic-dna-purification-support-troubleshooting.html
https://www.thermofisher.com/us/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://bitesizebio.com/3651/practical-application-of-phenol-chloroform-extraction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8718760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Recommended Solution

Nuclease Contamination

Use sterile, nuclease-free water, buffers, and

tubes. Wear gloves throughout the procedure.

Include EDTA in your lysis and TE buffers to

chelate Mg2+, a cofactor for many nucleases.

[15]

Oxidized Phenol

Do not use phenol that has turned pink or

brown, as oxidation products can cause DNA

nicking.[6] Store phenol protected from light and

air.

Harsh Mixing

For high molecular weight genomic DNA, avoid

vigorous vortexing. Instead, mix by gentle

inversion.[4][6]

Experimental Protocols
Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA
Extraction Protocol
This protocol is a general guideline and may need to be optimized for specific sample types.

Materials:

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS, 20 µg/mL RNase A)

Proteinase K (20 mg/mL)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

Chloroform:Isoamyl Alcohol (24:1)

3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)
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TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-free water

Procedure:

Sample Lysis:

Homogenize the sample in an appropriate volume of Lysis Buffer.

Add Proteinase K to a final concentration of 100 µg/mL.

Incubate at 55°C for 1-3 hours or overnight, until the tissue is completely lysed.[8]

Phenol-Chloroform Extraction:

Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the lysate.[8]

Mix by inverting the tube for 5-10 minutes. For high molecular weight DNA, avoid vigorous

vortexing.

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[16]

Carefully transfer the upper aqueous phase to a new tube, avoiding the white interphase.

[7]

Chloroform Extraction (Optional but Recommended):

Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the collected aqueous

phase.

Mix by inverting and centrifuge as in the previous step.

Transfer the upper aqueous phase to a new tube.

Ethanol Precipitation:

Add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

Add 2-2.5 volumes of ice-cold 100% ethanol.[15]
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Mix gently by inversion until a DNA precipitate is visible.

Incubate at -20°C for at least 1 hour or overnight.[8]

Pelleting and Washing:

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[15]

Carefully decant the supernatant.

Wash the pellet with 1 mL of ice-cold 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Carefully decant the supernatant and remove as much residual ethanol as possible.

Resuspension:

Air-dry the pellet for 5-10 minutes. Do not over-dry.[12]

Resuspend the DNA in an appropriate volume of TE Buffer or nuclease-free water.[15]

Visualizations
Phenol-Chloroform Extraction Workflow
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Caption: Workflow of DNA extraction using the phenol-chloroform method.
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Troubleshooting Logic for Low DNA Yield
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Caption: Decision tree for troubleshooting low DNA yield.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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